1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
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Overview
Description
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a tetrazole group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves a multi-step process:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with nitrobenzene derivatives under acidic conditions.
Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine and an appropriate leaving group on the benzothiazole ring.
Tetrazole Attachment: The tetrazole group is typically introduced via a [3+2] cycloaddition reaction between an azide and a nitrile compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions:
Oxidation: The nitro group on the benzothiazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Sulfoxides and Sulfones: From the oxidation of the sulfanyl group.
Substituted Piperazines: From nucleophilic substitution reactions on the piperazine ring.
Scientific Research Applications
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties, particularly against resistant bacterial strains.
Medicine: Investigated for its antitumor activity, with studies showing it can inhibit the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is still under investigation. it is believed to exert its effects through:
Molecular Targets: Binding to and inhibiting enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
Pathways Involved: Disruption of DNA replication and repair mechanisms, induction of oxidative stress, and inhibition of key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone: Known for its antimicrobial and antitumor properties.
Benzothiazole Derivatives: Often exhibit antimicrobial, antitumor, and anti-inflammatory activities.
Piperazine Derivatives: Known for their wide range of biological activities, including antiviral and antipsychotic effects.
Tetrazole Derivatives: Commonly used in pharmaceuticals for their bioisosteric properties, enhancing the stability and bioavailability of drugs.
Uniqueness
This compound is unique due to its combination of three distinct pharmacophores: benzothiazole, piperazine, and tetrazole. This unique structure allows it to interact with multiple biological targets, potentially leading to a broader spectrum of activity and enhanced therapeutic effects .
Properties
Molecular Formula |
C20H18N8O3S2 |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C20H18N8O3S2/c29-18(13-32-20-22-23-24-27(20)14-4-2-1-3-5-14)25-8-10-26(11-9-25)19-21-16-7-6-15(28(30)31)12-17(16)33-19/h1-7,12H,8-11,13H2 |
InChI Key |
LSIRYQVEARZMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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